molecular formula C18H23N3O B4319581 N-[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]quinoline-2-carboxamide

N-[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]quinoline-2-carboxamide

Cat. No.: B4319581
M. Wt: 297.4 g/mol
InChI Key: DOFBYHMGFCKNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]quinoline-2-carboxamide is a synthetic compound that belongs to the class of quinoline carboxamides. This compound is characterized by the presence of a quinoline ring system attached to a carboxamide group, which is further substituted with a pyrrolidine moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]quinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with a suitable amine derivative. One common method involves the use of N,N-dimethylpyrrolidine as the amine source. The reaction is usually carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The quinoline ring system is known to interact with DNA and proteins, potentially leading to the disruption of cellular processes .

Properties

IUPAC Name

N-(2-methyl-1-pyrrolidin-1-ylpropan-2-yl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-18(2,13-21-11-5-6-12-21)20-17(22)16-10-9-14-7-3-4-8-15(14)19-16/h3-4,7-10H,5-6,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFBYHMGFCKNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCC1)NC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]quinoline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]quinoline-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]quinoline-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]quinoline-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]quinoline-2-carboxamide
Reactant of Route 6
N-[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]quinoline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.